N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride
Description
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is a tertiary amine derivative featuring a dimethylaniline core substituted with an allylamino (prop-2-en-1-ylamino) methyl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. This compound is hypothesized to serve as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, leveraging its reactive allyl group for further functionalization or crosslinking .
Properties
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h4-8,13H,1,9-10H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBOPRZLPWSYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Alkylation Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Higher temps accelerate but risk decomposition |
| Solvent | Ethanol or DMF | Ethanol favors solubility; DMF improves kinetics |
| HCl Concentration | 10–15 mol% | Excess HCl minimizes byproducts |
| Reaction Time | 8–12 hours | Prolonged time increases yield marginally |
Reductive Amination Pathways
Reductive amination offers an alternative route, bypassing intermediate isolation. Here, 4-(aminomethyl)-N,N-dimethylaniline reacts with allyl chloride in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts. Key advantages include:
-
Single-Pot Synthesis : Combines amine alkylation and reduction, reducing purification steps.
-
Higher Selectivity : NaBH3CN minimizes over-alkylation, achieving 75–80% yields.
Critical parameters include pH control (6.5–7.5) and stoichiometric allyl chloride (1.2–1.5 equivalents). Over-reduction to saturated amines is mitigated by using milder reducing agents like NaBH(OAc)3.
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial protocols prioritize throughput and reproducibility. Continuous-flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic alkylation steps. A patented CFR design achieves 85% yield at 12 g/L·hr productivity using:
Crystallization and Drying
Final dihydrochloride isolation employs anti-solvent crystallization. Adding methyl tert-butyl ether (MTBE) to ethanol solutions induces rapid crystallization, yielding needle-like crystals with uniform particle size (50–100 μm). Fluidized-bed drying at 40°C under nitrogen ensures moisture content <0.5%.
Mechanistic Insights and Byproduct Analysis
Competing Side Reactions
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Approach |
|---|---|---|
| Bis-allylated amine | Excess allylamine | Stoichiometric control (1:1.05 ratio) |
| Epoxide derivatives | O2 exposure | N2 purging and sealed reactors |
| N-Oxides | Oxidative conditions | Addition of antioxidants (e.g., BHT) |
Comparative Analysis of Synthetic Routes
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or prop-2-en-1-ylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that contributes to its functionality. Its molecular formula is , with a molecular weight of approximately 228.76 g/mol. The compound's structure includes a dimethylamino group and a prop-2-en-1-yl substituent, which are critical for its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of N,N-dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of modified aniline derivatives. The results demonstrated that certain derivatives significantly reduced the viability of breast cancer cells in vitro, suggesting a pathway for developing new anticancer agents based on this scaffold .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Polymer Chemistry
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is utilized in polymer chemistry as a monomer for synthesizing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films enhanced their conductivity and stability under operational conditions. The resulting materials showed improved performance in electronic devices .
Enzyme Inhibition Studies
The compound has been employed in biochemical assays to study enzyme inhibition. Its structural features allow it to act as an effective inhibitor for certain enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Assays
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Cyclooxygenase | 15 |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing differences in substituents, physicochemical properties, and applications:
Key Findings:
The allyl group in the target compound introduces unsaturation, enabling reactions like Michael additions or radical polymerization, unlike the saturated propylamino derivative () .
Pharmacological Profiles: DMAB-anabaseine () demonstrates how structural complexity (pyridine conjugation) alters receptor specificity, acting as a partial agonist at α7 nAChRs. In contrast, the simpler dimethylaniline-allylamino structure of the target compound may favor different biological interactions, though its exact pharmacological role remains uncharacterized in the evidence .
Salt Form and Solubility :
- All dihydrochloride salts (target compound, diethyl analog, DMAB-anabaseine) enhance water solubility, critical for pharmaceutical formulations. The allyl group’s reactivity, however, may necessitate specialized storage conditions to prevent degradation .
Biological Activity
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is an organic compound classified as an aromatic amine. Its unique structure, featuring a dimethylamino group and a prop-2-en-1-ylamino substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it is known for its enhanced solubility in water due to the dihydrochloride salt form. The synthesis typically involves several steps, including the formation of an intermediate Schiff base from 4-nitrobenzaldehyde and prop-2-en-1-amine, followed by reduction and dimethylation processes.
This compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, preventing substrate binding.
- Reactive Oxygen Species (ROS) Generation : It acts as a photosensitizer, facilitating ROS generation that can lead to oxidative stress in cells, impacting cellular signaling and gene expression.
- Binding Interactions : The compound engages in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biomolecules.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for various bacterial strains have been reported to range from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against strains such as Candida albicans and Fusarium oxysporum. Studies report varying MIC values indicating its potential as an antifungal agent .
Case Studies
- Study on Antibacterial Activity : A study examined the antibacterial effects of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline against common pathogens. Results indicated a strong bactericidal effect within 8 hours of exposure, particularly against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insights : Another investigation focused on the compound's role as a photosensitizer in visible-light-induced oxidative reactions, highlighting its capacity to influence cellular metabolism through ROS generation .
Applications in Research and Medicine
The unique properties of this compound make it valuable in various fields:
- Pharmaceutical Development : Its potential therapeutic properties are being explored for developing new antimicrobial agents.
| Application Area | Description |
|---|---|
| Pharmaceutical | Investigated for antimicrobial and anticancer activities |
| Chemical Synthesis | Used as a building block for complex organic molecules |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride in academic settings?
- Methodology :
- Alkylation of aniline derivatives : React N,N-dimethylaniline with prop-2-en-1-ylamine (allylamine) in the presence of hydrochloric acid as a catalyst. Conduct the reaction under reflux at 60–80°C for 6–12 hours to ensure complete alkylation .
- Purification : Use crystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with -NMR (e.g., δ 2.8 ppm for dimethylamino protons, δ 5.2–5.8 ppm for allyl group protons) .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Catalyst | HCl (1.2 equiv) |
| Solvent | Anhydrous ethanol |
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and WinGX (for data processing). The compound’s aromatic and allylamine moieties often yield high-quality crystals in polar solvents .
- Spectroscopy :
- -NMR : Identify substituents (e.g., allyl protons at δ 5.2–5.8 ppm, dimethylamino at δ 2.8 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 242.79 (CHN·2HCl) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm. Retention time typically ~8.2 minutes under isocratic conditions (70:30 acetonitrile/water) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity :
- MIC Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
- Mechanism : Disrupts bacterial membrane integrity via hydrophobic interactions with lipid bilayers .
- Anticancer Activity :
- IC : ~15 µM against MCF-7 breast cancer cells.
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s anticancer activity?
- Target Identification :
- Kinase Inhibition Screens : Use ATP-competitive assays (e.g., EGFR, PI3K). Compare IC values with known inhibitors.
- Molecular Docking : Perform QSAR studies (e.g., AutoDock Vina) to predict binding to apoptotic targets like Bcl-2. The allylamine group may enhance hydrophobic binding pockets .
- Pathway Analysis :
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) in treated vs. untreated cells .
Q. What strategies optimize the compound’s structure for enhanced bioactivity?
- Substituent Modification :
- Allyl Group Replacement : Substitute with bulkier alkenes (e.g., pent-2-en-1-yl) to enhance membrane penetration.
- Aromatic Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO) to modulate electron density and receptor affinity .
- QSAR Modeling :
- Use Gaussian 09 to calculate Hammett constants (σ) and correlate with IC values. Higher σ values may improve anticancer potency .
Q. How should researchers address contradictions in reported biological data?
- Case Example : Discrepancies in MIC values across studies may arise from:
- Strain Variability : Validate against standardized strains (e.g., ATCC 25923 for S. aureus).
- Assay Conditions : Replicate experiments under identical pH, temperature, and nutrient conditions.
- Statistical Validation :
- Use ANOVA with post-hoc Tukey tests to compare datasets. Ensure n ≥ 3 replicates per condition .
Q. What crystallographic challenges arise during structural refinement?
- Common Issues :
- Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals.
- Disorder : Model allyl group disorder with PART instructions and restrain bond lengths (DFIX) .
- Validation Tools :
- Check R (< 5%) and R (< 20%) for refinement quality. Use PLATON to validate hydrogen bonding networks .
Q. Can this compound exhibit fluorescence properties for cellular imaging?
- TICT Emission :
- The allylamine group may enable twisted intramolecular charge transfer (TICT) states. Measure fluorescence spectra (λ = 350 nm, λ = 450–550 nm) in DMSO .
- Temperature Sensitivity :
- Conduct ratiometric analysis (e.g., I/I) across 25–50°C. Positive temperature coefficients suggest potential as a molecular thermometer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
